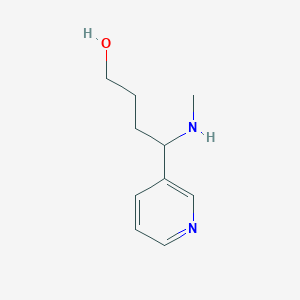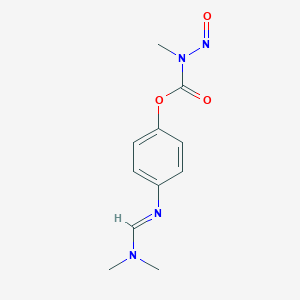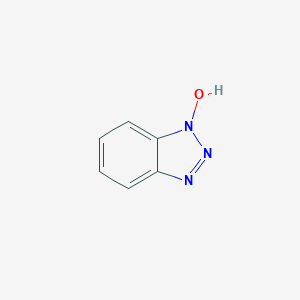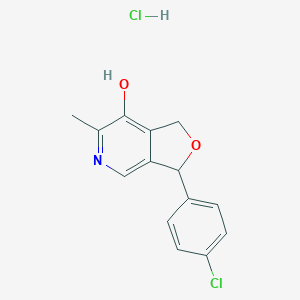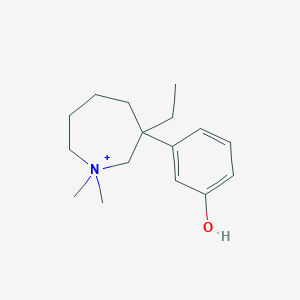
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is a chemical compound that has been studied extensively in scientific research. It is a member of the azepine family of compounds and is known to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. It is also believed to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. These actions are thought to contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various biochemical and physiological effects. It has been found to modulate the levels of various neurotransmitters such as serotonin and dopamine. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- in lab experiments is its potential therapeutic effects. It has been found to have potential use in the treatment of various neurological disorders and cancers. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could be useful in the study of various diseases. One limitation is that its mechanism of action is not fully understood, which could make it difficult to study in certain contexts.
Direcciones Futuras
There are several future directions for research on 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-. One direction is to further study its potential use in the treatment of various neurological disorders and cancers. Another direction is to further study its mechanism of action to gain a better understanding of how it works. Additionally, future research could focus on optimizing the synthesis method to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- involves the reaction of 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- with an appropriate base. This reaction results in the formation of the azepine ring and the subsequent formation of the 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- compound. This synthesis method has been studied extensively and has been found to be efficient and effective.
Aplicaciones Científicas De Investigación
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various scientific research applications. It has been studied for its potential use as an antidepressant, antipsychotic, and anxiolytic agent. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been studied for its potential use in the treatment of various cancers.
Propiedades
Número CAS |
103939-92-0 |
|---|---|
Nombre del producto |
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- |
Fórmula molecular |
C16H26NO+ |
Peso molecular |
248.38 g/mol |
Nombre IUPAC |
3-(3-ethyl-1,1-dimethylazepan-1-ium-3-yl)phenol |
InChI |
InChI=1S/C16H25NO/c1-4-16(14-8-7-9-15(18)12-14)10-5-6-11-17(2,3)13-16/h7-9,12H,4-6,10-11,13H2,1-3H3/p+1 |
Clave InChI |
NOLDCYJGILSJLZ-UHFFFAOYSA-O |
SMILES |
CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O |
Sinónimos |
N-methylmeptazinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)
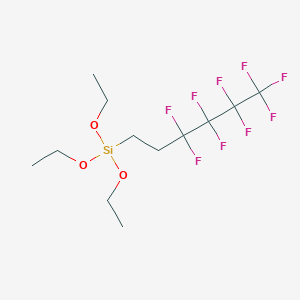

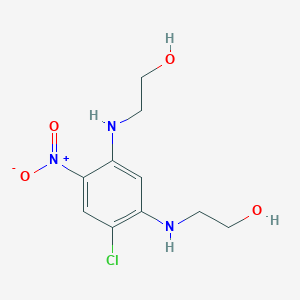
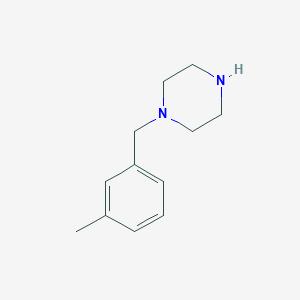

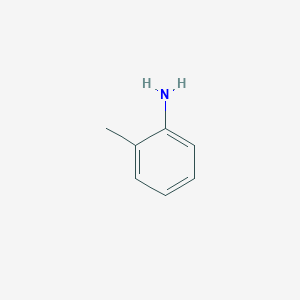
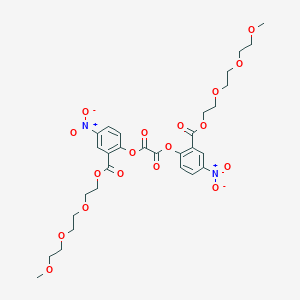
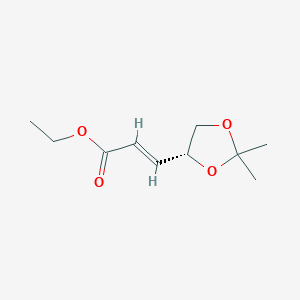
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
